molecular formula C5H7N5O B14249999 4,6-Diaminopyrimidine-5-carboxamide

4,6-Diaminopyrimidine-5-carboxamide

Cat. No.: B14249999
M. Wt: 153.14 g/mol
InChI Key: PMFVAKQFYPLWJT-UHFFFAOYSA-N
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Description

4,6-Diaminopyrimidine-5-carboxamide is a chemical compound that belongs to the class of diaminopyrimidines. It is characterized by the presence of two amino groups at positions 4 and 6 of the pyrimidine ring and a carboxamide group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diaminopyrimidine-5-carboxamide typically involves the reaction of 2,4,6-triaminopyrimidine with a suitable carboxylating agent. One common method involves the use of carbon dioxide under high pressure and temperature conditions to introduce the carboxamide group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,6-Diaminopyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Diaminopyrimidine-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-diaminopyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as HPK1. By inhibiting HPK1, the compound can modulate immune responses, potentially enhancing the body’s ability to fight cancer. The inhibition of HPK1 leads to enhanced T cell signaling and cytokine production, which are crucial for effective immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diaminopyrimidine-5-carboxamide is unique due to the presence of both amino groups at positions 4 and 6 and a carboxamide group at position 5. This specific arrangement of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

4,6-diaminopyrimidine-5-carboxamide

InChI

InChI=1S/C5H7N5O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11)(H4,6,7,9,10)

InChI Key

PMFVAKQFYPLWJT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)C(=O)N)N

Origin of Product

United States

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